
Terameprocol
Vue d'ensemble
Description
Le téraméprocole, également connu sous le nom d'acide tétra-O-méthyl nordihydroguaiarétique, est un dérivé synthétique de l'acide nordihydroguaiarétique. Il s'agit d'une petite molécule qui a suscité un intérêt considérable en raison de ses applications thérapeutiques potentielles, notamment en oncologie. Le téraméprocole agit comme un inhibiteur global de la transcription, affectant divers processus cellulaires tels que la division cellulaire, l'apoptose et la résistance aux médicaments .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Le téraméprocole est synthétisé par méthylation de l'acide nordihydroguaiarétique. Le processus implique l'utilisation d'agents méthylants tels que l'iodure de méthyle ou le sulfate de diméthyle en présence d'une base comme le carbonate de potassium. La réaction se produit généralement dans un solvant organique tel que l'acétone ou le diméthylformamide à des températures élevées .
Méthodes de production industrielle
La production industrielle de téraméprocole suit une voie de synthèse similaire mais à plus grande échelle. Le processus implique l'utilisation de réactifs et de solvants de haute pureté pour assurer la qualité et le rendement du produit final. Les conditions réactionnelles sont optimisées pour maximiser l'efficacité du processus de méthylation, et le produit est purifié à l'aide de techniques telles que la recristallisation ou la chromatographie .
Analyse Des Réactions Chimiques
Effects on Prostaglandin Production
Terameprocol's mechanism involves inhibiting prostaglandin production by acting on elements of the prostaglandin biosynthetic pathway .
Modulation of Cytokine and Chemokine Production
This compound influences the production of several key inflammatory cytokines and chemokines . The extent of suppression varies among different cytokines:
-
Significant Suppression Cytokines such as RANTES (29%), G-CSF (36%), TNF-α (43%), and MCP-1 (58%) show substantial suppression .
-
Slight Suppression IL-6 (11%) and MIP-1α (8%) experience only slight suppression .
-
Complete Blockage The production of GM-CSF is completely blocked by this compound .
-
Increased Secretion Secretion of M-CSF is slightly increased (7%), while IL-12p40p70 secretion is substantially increased (141%) .
-
Inhibition of TIMP-1 and sTNF R2 this compound also inhibits the production of TIMP-1 (36%) and soluble TNF receptor 2 (sTNF R2) (30%) .
Impact on Cancer Cells
This compound has demonstrated the ability to down-regulate survivin and enhance radiosensitivity in non-small cell lung carcinoma cell lines .
-
Down-regulation of Survivin this compound decreases survivin transcription and protein expression in HCC2429 and H460 lung cancer cells . Survivin transcription is significantly down-regulated after 24 and 48 hours of treatment with 10µM this compound .
-
Enhancement of Radiosensitivity this compound enhances the sensitivity of non-small cell lung carcinoma cell lines to radiation therapy . In vitro clonogenic assays show a significant decrease in cell survival in HCC2429 and H460 cells, with dose enhancement ratios (DERs) of 1.26 (p = 0.019) and 1.18 (p = 0.001), respectively .
-
VEGF Reduction this compound inhibits the production of Vascular Endothelial Growth Factor (VEGF) . Six out of sixteen patients showed a greater than 10-fold reduction (range 10.0 - 66.7) in serum VEGF levels after one cycle of this compound .
Effects on Sp1-mediated Transcription
This compound down-regulates the Sp1-mediated transcription of survivin and Cdk1, which is important for cell cycle progression . The anticancer activity of this compound stems from its ability to inhibit Sp1-mediated Cdk1 (Cdc2) expression, another protein frequently upregulated in human cancer that is involved in the phosphorylation of several proteins involved in the G2/M transition .
Applications De Recherche Scientifique
Chemistry: Terameprocol is used as a model compound to study the effects of methylation on the biological activity of lignans.
Biology: It is used to investigate the role of transcription inhibitors in cellular processes such as apoptosis and cell cycle regulation.
Medicine: this compound has shown promise as an anticancer agent, particularly in the treatment of high-grade gliomas and non-small cell lung carcinoma.
Mécanisme D'action
Terameprocol exerts its effects by inhibiting the transcription of specific genes involved in cell survival and proliferation. It down-regulates the Sp1-mediated transcription of survivin and cyclin-dependent kinase 1, which are crucial for cell cycle progression and apoptosis . By inhibiting these pathways, this compound induces apoptosis and enhances the sensitivity of cancer cells to radiation therapy .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide nordihydroguaiarétique: Le composé parent du téraméprocole, connu pour ses propriétés antioxydantes et anti-inflammatoires.
Acide tétra-O-méthyl nordihydroguaiarétique: Un autre dérivé méthylé présentant des activités biologiques similaires.
Unicité
Le téraméprocole est unique en raison de sa puissante activité inhibitrice de la transcription et de sa capacité à augmenter la sensibilité des cellules cancéreuses à la radiothérapie. Contrairement à son composé parent, l'acide nordihydroguaiarétique, le téraméprocole s'est avéré avoir des propriétés anticancéreuses significatives, ce qui en fait un candidat prometteur pour un développement clinique plus approfondi .
Activité Biologique
Terameprocol, also known as Tetra-O-Methyl Nordihydroguaiaretic Acid (M4N), is a global transcription inhibitor that has garnered attention for its potential therapeutic applications in oncology. This compound exhibits biological activity through various mechanisms, primarily involving the modulation of gene expression related to apoptosis, drug resistance, and radiosensitivity. The following sections detail the biological activity of this compound, including key findings from clinical studies and preclinical research.
This compound functions primarily by inhibiting the transcription of survivin, an inhibitor of apoptosis protein (IAP) that is often overexpressed in cancer cells. By downregulating survivin and other cell cycle regulators such as Cdk1, this compound promotes apoptosis in tumor cells while sparing normal tissues. This selective action is crucial for its potential use in cancer therapy.
- Survivin Inhibition : this compound reduces survivin transcription and expression, which is associated with enhanced apoptosis in cancer cells. Studies have shown that this downregulation occurs in a time- and dose-dependent manner in various cancer cell lines, including lung cancer cells (HCC2429 and H460) .
- Radiosensitization : this compound has been demonstrated to enhance the sensitivity of non-small cell lung carcinoma (NSCLC) cells to radiation therapy. Clonogenic assays revealed that treatment with this compound significantly decreases cell survival when combined with radiation .
Phase I Trials
A multicenter Phase I clinical trial evaluated this compound's safety and efficacy in patients with recurrent high-grade gliomas. Key findings from this study include:
- Study Design : Patients received this compound intravenously for 5 consecutive days each month, with doses ranging from 750 mg to 2200 mg per day .
- Efficacy : While no complete responses were observed, stable disease was noted in 28% of evaluable patients, with some patients continuing treatment for over six months . The median survival for participants was reported at 5.9 months.
- Toxicity : The compound was well tolerated at doses up to 1700 mg/day. However, higher doses (2200 mg/day) were associated with hypoxia and interstitial nephritis .
Intralesional Administration
Another Phase I study investigated the intralesional administration of this compound in patients with recurrent head and neck cancers:
- Administration : Patients received weekly injections aimed at delivering 20 mg of this compound per cubic centimeter of tumor volume.
- Outcomes : In five out of six patients who completed three doses, tumors became necrotic without damaging adjacent healthy tissues, indicating promising local efficacy .
Antitumor Activity
Preclinical studies have demonstrated the antitumor activity of this compound across various cancer types:
- Combination Therapies : this compound has shown synergistic effects when combined with other anticancer agents like temozolomide (TMZ). In xenograft models, this combination resulted in significant tumor reduction and altered metabolic pathways within tumor cells .
- Energy Metabolism Suppression : Research indicates that this compound inhibits energy metabolism in cancer cells by reducing glycolysis and oxidative phosphorylation, further contributing to its antitumor effects .
Summary of Findings
Study Type | Key Findings |
---|---|
Phase I Glioma | - Median survival: 5.9 months - Stable disease in 28% |
Intralesional Study | - Tumor necrosis without adjacent tissue damage |
Preclinical Trials | - Enhanced radiosensitivity - Synergistic effects with TMZ |
Propriétés
IUPAC Name |
4-[(2S,3R)-4-(3,4-dimethoxyphenyl)-2,3-dimethylbutyl]-1,2-dimethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O4/c1-15(11-17-7-9-19(23-3)21(13-17)25-5)16(2)12-18-8-10-20(24-4)22(14-18)26-6/h7-10,13-16H,11-12H2,1-6H3/t15-,16+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQFDHFZSMXRLM-IYBDPMFKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)C(C)CC2=CC(=C(C=C2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC(=C(C=C1)OC)OC)[C@@H](C)CC2=CC(=C(C=C2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24150-24-1 | |
Record name | Terameprocol [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024150241 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Terameprocol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12226 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 24150-24-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TERAMEPROCOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53YET703F2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.